
Palladium--yttrium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–yttrium (1/2) is an intermetallic compound composed of palladium and yttrium in a 1:2 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, hydrogen storage, and advanced materials science. The combination of palladium and yttrium results in a material that exhibits enhanced stability, catalytic activity, and hydrogen permeability compared to its individual components.
准备方法
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/2) can be synthesized using various methods, including:
Magnetron Sputtering: Thin films of palladium–yttrium can be deposited onto substrates using magnetron sputtering.
Solid-State Reactions: Palladium and yttrium powders can be mixed and subjected to high-temperature annealing to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–yttrium (1/2) typically involves large-scale solid-state reactions or advanced deposition techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the production of high-purity materials with controlled compositions and microstructures .
化学反应分析
Types of Reactions
Palladium–yttrium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide under specific conditions.
Reduction: Palladium–yttrium can be reduced using hydrogen gas to regenerate the metallic form.
Substitution: The compound can participate in substitution reactions, where one of the metal atoms is replaced by another metal or ligand
Common Reagents and Conditions
Oxidation: Typically performed in an oxygen-rich environment at elevated temperatures.
Reduction: Conducted using hydrogen gas at high temperatures.
Substitution: Requires the presence of suitable ligands or metal salts under controlled conditions
Major Products Formed
Oxidation: Palladium oxide and yttrium oxide.
Reduction: Metallic palladium and yttrium.
Substitution: Various intermetallic compounds or coordination complexes
科学研究应用
Palladium–yttrium (1/2) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as Suzuki cross-coupling reactions, due to its high catalytic activity and stability
Hydrogen Storage: Palladium–yttrium exhibits excellent hydrogen permeability and storage capacity, making it a promising material for hydrogen storage applications.
Medical Applications: Palladium nanoparticles, including those combined with yttrium, are used in cancer diagnosis and treatment due to their unique physical and chemical properties.
Advanced Materials: The compound is used in the development of advanced materials with enhanced mechanical and thermal properties.
作用机制
The mechanism by which palladium–yttrium (1/2) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for catalytic reactions, facilitating the formation and breaking of chemical bonds. .
Hydrogen Storage: Palladium–yttrium forms hydrides with hydrogen, allowing for efficient hydrogen absorption and release.
Medical Applications: Palladium nanoparticles exhibit photothermal and catalytic properties, enabling targeted cancer therapy and imaging.
相似化合物的比较
Palladium–yttrium (1/2) can be compared with other similar compounds, such as:
Palladium–silver (1/2): This compound also exhibits high catalytic activity but lacks the hydrogen storage capacity of palladium–yttrium.
Palladium–copper (1/2): Known for its catalytic properties, palladium–copper is less stable and has lower hydrogen permeability compared to palladium–yttrium
Yttrium–nickel (1/2): This compound is used in hydrogen storage applications but does not possess the same level of catalytic activity as palladium–yttrium.
属性
CAS 编号 |
862883-75-8 |
|---|---|
分子式 |
PdY2 |
分子量 |
284.23 g/mol |
IUPAC 名称 |
palladium;yttrium |
InChI |
InChI=1S/Pd.2Y |
InChI 键 |
IWZYQFYLPCIPIW-UHFFFAOYSA-N |
规范 SMILES |
[Y].[Y].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


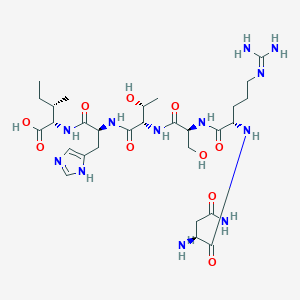
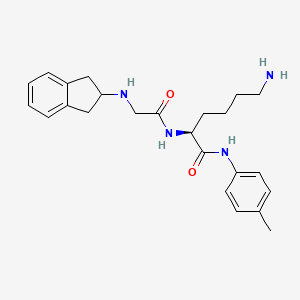
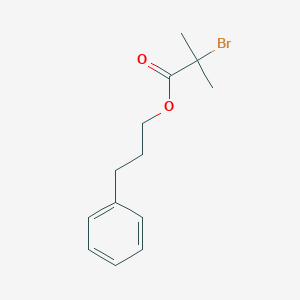
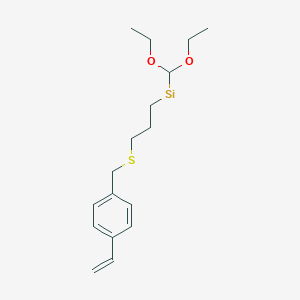
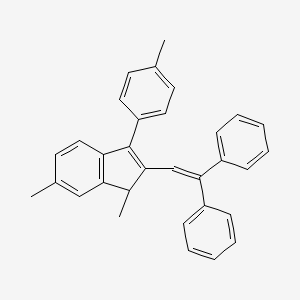
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
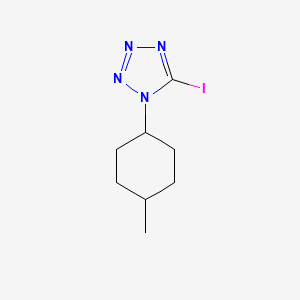
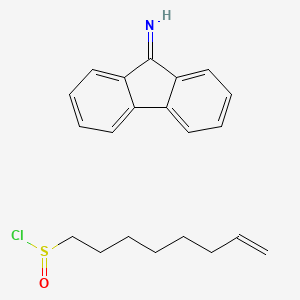

![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)
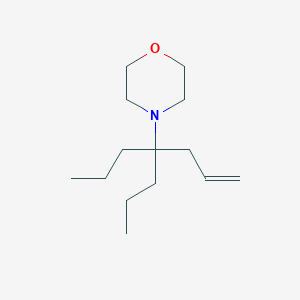
![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)
